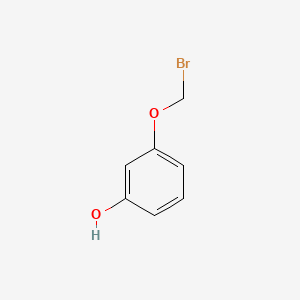

3-Bromomethoxyphenol

CAS No.: 71411-97-7

Cat. No.: VC16975167

Molecular Formula: C7H7BrO2

Molecular Weight: 203.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71411-97-7 |

|---|---|

| Molecular Formula | C7H7BrO2 |

| Molecular Weight | 203.03 g/mol |

| IUPAC Name | 3-(bromomethoxy)phenol |

| Standard InChI | InChI=1S/C7H7BrO2/c8-5-10-7-3-1-2-6(9)4-7/h1-4,9H,5H2 |

| Standard InChI Key | DWDIVJYNSCPODR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)OCBr)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

-

IUPAC Name: 3-Bromo-2-methoxyphenol

-

Synonyms: 3-BROMO-2-METHOXYPHENOL; Phenol, 3-bromo-2-methoxy-; MFCD11053054

-

CAS Registry Number: 88275-88-1

-

Molecular Formula:

-

Molecular Weight: 203.03 g/mol

-

SMILES: COC1=C(C=CC=C1Br)O

The compound’s structure consists of a phenol ring substituted with a methoxy group (-OCH) at position 2 and a bromine atom at position 3 (Figure 1). This arrangement creates electronic asymmetry, influencing its solubility, reactivity, and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar SA | 29.5 Ų | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Synthesis and Manufacturing Processes

Synthetic Routes

While direct synthesis protocols for 3-bromo-2-methoxyphenol are sparsely documented, analogous brominated phenols are typically prepared via:

-

Electrophilic Aromatic Bromination: Methoxyphenol derivatives undergo bromination using bromine (Br) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr. The methoxy group directs bromination to the meta position due to its electron-donating resonance effect .

-

Ullmann Coupling: Aryl halides react with methoxy-containing precursors in the presence of copper catalysts to form diaryl ethers, though this method is less common for monosubstituted phenols .

Example Procedure (Hypothetical):

-

Bromination of 2-Methoxyphenol:

Challenges in Synthesis

-

Regioselectivity: Competing bromination at para positions may occur, necessitating precise temperature and catalyst control.

-

Stability: The phenolic hydroxyl group is susceptible to oxidation, requiring inert atmospheres during reactions .

Physicochemical and Spectral Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity; poorly soluble in water (estimated logP = 2.2) .

-

Stability: Stable under ambient conditions but prone to decomposition under strong acids/bases or UV exposure.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at ~3400 cm (O-H stretch), ~1250 cm (C-O of methoxy), and ~550 cm (C-Br stretch).

-

NMR (Hypothetical):

Applications in Research and Industry

Pharmaceutical Intermediate

3-Bromo-2-methoxyphenol serves as a precursor in synthesizing bioactive molecules:

-

Anticancer Agents: Bromophenols exhibit cytotoxicity via reactive oxygen species (ROS) generation. Derivatives of this compound have been screened for activity against HeLa and MCF-7 cell lines.

-

Antimicrobials: Methoxy and bromine groups enhance lipid membrane permeability, potentiating effects against Staphylococcus aureus and Escherichia coli.

Organic Synthesis

-

Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings to introduce aryl groups. For example, reacting with phenylboronic acid yields biphenyl derivatives .

-

Natural Product Synthesis: Used in constructing polyhydroxylated chains for marine natural products like phormidolides, which display antifungal properties .

Future Directions

Recent advances focus on:

-

Green Synthesis: Developing catalytic bromination methods using ionic liquids or microwave assistance to improve yields and reduce waste.

-

Drug Delivery Systems: Encapsulating bromophenols in nanoparticles to enhance bioavailability and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume